1,5-Dimethylbenzimidazole

Physicochemical characterization Thermal analysis Solid-state chemistry

Researchers requiring a benzimidazole core devoid of N-H donors face reproducibility risks from isomeric mixtures. 1,5-Dimethylbenzimidazole (CAS 10394-35-1) eliminates this variability through irreversible N1-methylation. - Eliminates tautomeric equilibria; ensures a single N3 coordination mode for homogeneous precatalyst and MOF design. - Melting point ~95 °C enables low-temperature molten processing and hot-melt extrusion incompatible with higher-melting isomers (e.g., 5,6-Dimethylbenzimidazole mp ~205 °C). - A 0.41-unit LogD shift (pH 5.5→7.4) provides a defined window for pH-switchable extraction and purification. Supplied with rigorous isomeric purity verification for consistent discovery and process chemistry results.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 10394-35-1
Cat. No. B078043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethylbenzimidazole
CAS10394-35-1
Synonyms1H-Benzimidazole,1,5-dimethyl-(9CI)
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C=N2)C
InChIInChI=1S/C9H10N2/c1-7-3-4-9-8(5-7)10-6-11(9)2/h3-6H,1-2H3
InChIKeyNXXPJYIEZAQGHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethylbenzimidazole Procurement Guide


1,5-Dimethylbenzimidazole (CAS 10394-35-1; systematic name 1,5-dimethyl-1H-benzimidazole) is a bicyclic heterocyclic compound consisting of a benzene ring fused to an imidazole ring, with methyl substituents at the N1 and C5 positions . It belongs to the benzimidazole family, a class widely exploited for its pharmacological and coordination-chemistry versatility. Unlike the naturally abundant 5,6-dimethylbenzimidazole isomer that serves as the axial cobalt ligand in vitamin B12, the 1,5-regioisomer features an N-methylated imidazole ring that eliminates the N–H hydrogen-bond-donor site [1]. This structural distinction has quantifiable consequences for physicochemical properties, including melting point, acid–base behavior, and aqueous solubility—parameters that directly influence synthesis strategy, purification, formulation, and downstream application suitability .

Why 1,5-Dimethylbenzimidazole Is Not Interchangeable with Other Isomers


Dimethylbenzimidazoles share the same molecular formula (C9H10N2) and molecular weight (146.19 g/mol), yet their substitution patterns produce distinct solid-state, solution, and binding properties. Swapping 1,5-dimethylbenzimidazole with 5,6-dimethylbenzimidazole—a common, vitamin B12-derived analog—introduces an N–H donor that alters hydrogen-bond networks, raises the melting point by more than 100 °C, increases basic pKa by approximately 0.8–0.9 units, and roughly doubles aqueous solubility [1]. The 1,2-dimethyl isomer, in turn, exhibits an intermediate melting point but differs in steric and electronic character at the imidazole ring, which affects metal coordination geometry and regioselective C–H functionalization . These differences are not cosmetic; they propagate into reaction yields, crystal packing, pharmacokinetic profiles, and analytical retention behavior. A procurement decision based solely on “dimethylbenzimidazole” without specifying the regioisomer therefore risks irreproducibility in synthesis, altered potency in biological assays, and unexpected physicochemical behavior in formulated products.

1,5-Dimethylbenzimidazole: Quantitative Differentiation Data


Melting Point Advantage

The experimentally reported melting point of 1,5-dimethylbenzimidazole is 95 °C . In contrast, the 5,6-dimethyl isomer melts at 202–205 °C , and the 1,2-dimethyl isomer melts at 108–111 °C . The >100 °C depression relative to 5,6-dimethylbenzimidazole is attributed to the absence of N–H···N intermolecular hydrogen bonding in the 1,5-isomer, which reduces crystal lattice energy .

Physicochemical characterization Thermal analysis Solid-state chemistry

Hydrogen-Bond-Donor Profile

1,5-Dimethylbenzimidazole contains zero hydrogen-bond donors because the N1 position is methylated . This contrasts with 5,6-dimethylbenzimidazole, benzimidazole, and 1-methylbenzimidazole, each of which possesses one N–H donor capable of participating in classical hydrogen bonds [1]. The absence of an H-bond donor is confirmed by the ACD/Labs predicted H-bond donor count of 0 for 1,5-dimethyl-1H-benzimidazole .

Hydrogen bonding Molecular recognition Formulation design

Aqueous Basicity Comparison

Although experimental pKa data for 1,5-dimethylbenzimidazole itself are not reported in the peer-reviewed literature, the close structural analog 1-methylbenzimidazole has an experimentally determined pKa of 5.55 ± 0.02 [1]. The additional electron-donating 5-methyl substituent is expected to raise the pKa by approximately 0.1–0.2 units based on Hammett σm analysis for benzimidazoles, yielding an estimated pKa of 5.6–5.7 [2]. In comparison, 5,6-dimethylbenzimidazole (which retains the N–H) has a predicted basic pKa of 6.43 [3]. The ~0.8-unit lower pKa of the 1,5-isomer means it is approximately 85% less protonated at pH 7.4.

pKa determination Drug-likeness Speciation

Aqueous Solubility Comparison

The water solubility of 1,5-dimethylbenzimidazole is estimated at 808 mg/L at 25 °C by the WSKOW v1.41 model (from log Kow) . For 5,6-dimethylbenzimidazole, ALOGPS predicts a water solubility of 2,080 mg/L (2.08 g/L) [1]. The ~2.6-fold higher solubility of the 5,6-isomer is consistent with its ability to act as an H-bond donor to water, whereas the fully methylated imidazole ring of the 1,5-isomer has attenuated hydration.

Solubility Formulation ALOGPS prediction

pH-Dependent Lipophilicity Shift

1,5-Dimethylbenzimidazole exhibits a calculated ACD/LogD of 1.55 at pH 5.5 (where partial protonation occurs) and 1.96 at pH 7.4 (predominantly neutral species) . This ΔLogD of +0.41 units is a direct consequence of the ionizable N3 atom. In contrast, permanently neutral N,N'-dimethylated analogs (e.g., 1,2-dimethylbenzimidazole) show negligible LogD variation with pH. The 5,6-dimethyl isomer, with a higher pKa (6.43), remains partially protonated over a wider pH range, dampening its LogD shift between the same pH points [1].

Lipophilicity LogD distribution Bioavailability prediction

Regioselective Reactivity Control

In 5,6-dimethylbenzimidazole, the imidazole N–H can tautomerize between N1 and N3, leading to mixtures of N-alkylated products during base-mediated reactions and ambiguity in metal coordination [1]. The N1-methyl group in 1,5-dimethylbenzimidazole eliminates this tautomerism, directing electrophilic attack exclusively to the C2 position (or N3 for quaternization). This regiochemical control has been exploited in copper-catalyzed C–H allylation and other late-stage functionalization protocols where substrate scope includes N-alkylbenzimidazoles [2]. Although quantitative head-to-head yield comparisons across isomers are not available, the structural basis for improved regioselectivity is unambiguous.

Synthetic chemistry Regioselectivity C–H functionalization

1,5-Dimethylbenzimidazole: Recommended Application Scenarios


Drug Candidates Requiring Zero N–H Donors

Medicinal chemistry programs targeting kinase inhibitors, GPCR ligands, or ion-channel modulators often require benzimidazole cores devoid of N–H hydrogen-bond donors to reduce off-target binding, improve membrane permeability, or avoid metabolic N-glucuronidation. 1,5-Dimethylbenzimidazole provides this scaffold with a zero H-bond-donor inventory and a pKa that keeps the molecule largely unprotonated at physiological pH, directly supporting lead optimization efforts .

Melt-Processable Formulations and Solvent-Free Reactions

With a melting point of 95 °C—more than 100 °C below that of 5,6-dimethylbenzimidazole—1,5-dimethylbenzimidazole can be melted at moderate temperatures compatible with heat-sensitive co-formulants. This property enables its use as a molten reaction medium, in hot-melt extrusion of amorphous solid dispersions, or in solvent-free mechanochemical syntheses where lower processing temperatures reduce energy cost and thermal degradation risk .

pH-Responsive Extraction and Chromatography

The 0.41-unit LogD difference between pH 5.5 and pH 7.4 provides a defined window for pH-switchable liquid–liquid extraction or solid-phase extraction clean-up. Analysts can exploit this shift to selectively retain or elute 1,5-dimethylbenzimidazole from complex matrices by adjusting the aqueous phase pH, a capability not shared by permanently neutral analogs such as 1,2-dimethylbenzimidazole .

Tautomerically Locked Ligand for Coordination Chemistry

In inorganic and organometallic chemistry, benzimidazole ligands that can tautomerize often yield mixtures of coordination isomers, complicating structural characterization and catalytic reproducibility. The N1-methyl group of 1,5-dimethylbenzimidazole locks the imidazole ring into a single tautomeric form, ensuring a single N3 coordination mode to metal centers. This property is valuable for designing well-defined precatalysts, MOF linkers, or spectroscopic probes where structural homogeneity is critical .

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